molecular formula C18H19N3O4 B13739984 Isonicotinic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate CAS No. 19616-02-5

Isonicotinic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate

Cat. No.: B13739984
CAS No.: 19616-02-5
M. Wt: 341.4 g/mol
InChI Key: DLITZRGRIFXSCX-UHFFFAOYSA-N
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Description

Isonicotinic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate is a complex organic compound that combines the structural features of isonicotinic acid and indole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isonicotinic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate typically involves the esterification of isonicotinic acid with 3-(2-aminoethyl)indole. The reaction is often carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. Common reagents used in this synthesis include acetic anhydride and pyridine as a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to efficient production.

Chemical Reactions Analysis

Types of Reactions

Isonicotinic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Isonicotinic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of isonicotinic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid: A precursor and structural analog with similar chemical properties.

    3-(2-aminoethyl)indole: Shares the indole moiety and exhibits similar reactivity.

    Nicotinic acid: An isomer with a carboxyl group at a different position on the pyridine ring.

Uniqueness

Isonicotinic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate is unique due to its combined structural features, which confer distinct chemical and biological properties. Its ester linkage and aminoethyl group provide versatility in chemical reactions and potential for diverse applications.

Properties

CAS No.

19616-02-5

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

2-[5-(pyridine-4-carbonyloxy)-1H-indol-3-yl]ethylazanium;acetate

InChI

InChI=1S/C16H15N3O2.C2H4O2/c17-6-3-12-10-19-15-2-1-13(9-14(12)15)21-16(20)11-4-7-18-8-5-11;1-2(3)4/h1-2,4-5,7-10,19H,3,6,17H2;1H3,(H,3,4)

InChI Key

DLITZRGRIFXSCX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[O-].C1=CC2=C(C=C1OC(=O)C3=CC=NC=C3)C(=CN2)CC[NH3+]

Origin of Product

United States

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